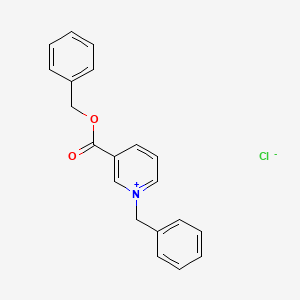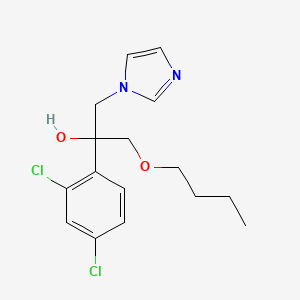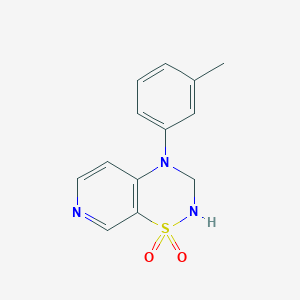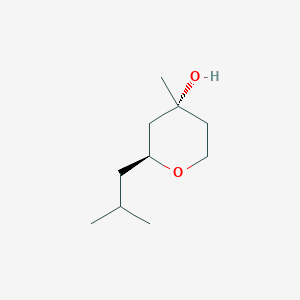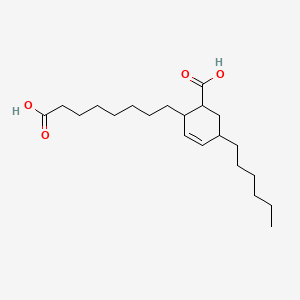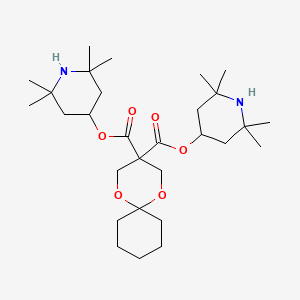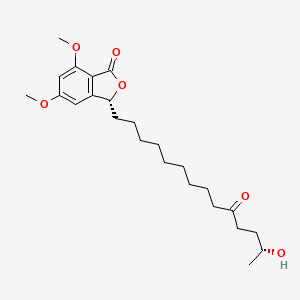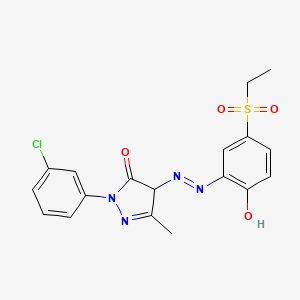
2-(3-Chlorophenyl)-4-((5-(ethylsulphonyl)-2-hydroxyphenyl)azo)-2,4-dihydro-5-methyl-3H-pyrazol-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-Chlorophenyl)-4-((5-(ethylsulphonyl)-2-hydroxyphenyl)azo)-2,4-dihydro-5-methyl-3H-pyrazol-3-one is a complex organic compound with a unique structure that includes a chlorophenyl group, an ethylsulphonyl group, and a hydroxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Chlorophenyl)-4-((5-(ethylsulphonyl)-2-hydroxyphenyl)azo)-2,4-dihydro-5-methyl-3H-pyrazol-3-one typically involves multiple steps. The process begins with the preparation of the core pyrazolone structure, followed by the introduction of the chlorophenyl and ethylsulphonyl groups through substitution reactions. The final step involves the azo coupling reaction to introduce the hydroxyphenyl group.
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to increase yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The use of continuous flow reactors can also enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(3-Chlorophenyl)-4-((5-(ethylsulphonyl)-2-hydroxyphenyl)azo)-2,4-dihydro-5-methyl-3H-pyrazol-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the azo group, potentially leading to the formation of amines.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of quinones, while reduction can produce amines.
Scientific Research Applications
2-(3-Chlorophenyl)-4-((5-(ethylsulphonyl)-2-hydroxyphenyl)azo)-2,4-dihydro-5-methyl-3H-pyrazol-3-one has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: Used in the production of dyes and pigments due to its azo group.
Mechanism of Action
The mechanism of action of 2-(3-Chlorophenyl)-4-((5-(ethylsulphonyl)-2-hydroxyphenyl)azo)-2,4-dihydro-5-methyl-3H-pyrazol-3-one involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity. This can lead to various biological effects, depending on the target and the context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 2-(3-Chlorophenyl)-4-((5-(methylsulphonyl)-2-hydroxyphenyl)azo)-2,4-dihydro-5-methyl-3H-pyrazol-3-one
- 2-(3-Chlorophenyl)-4-((5-(ethylsulphonyl)-2-methoxyphenyl)azo)-2,4-dihydro-5-methyl-3H-pyrazol-3-one
Uniqueness
2-(3-Chlorophenyl)-4-((5-(ethylsulphonyl)-2-hydroxyphenyl)azo)-2,4-dihydro-5-methyl-3H-pyrazol-3-one is unique due to the specific combination of functional groups in its structure. This combination imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
CAS No. |
50978-79-5 |
|---|---|
Molecular Formula |
C18H17ClN4O4S |
Molecular Weight |
420.9 g/mol |
IUPAC Name |
2-(3-chlorophenyl)-4-[(5-ethylsulfonyl-2-hydroxyphenyl)diazenyl]-5-methyl-4H-pyrazol-3-one |
InChI |
InChI=1S/C18H17ClN4O4S/c1-3-28(26,27)14-7-8-16(24)15(10-14)20-21-17-11(2)22-23(18(17)25)13-6-4-5-12(19)9-13/h4-10,17,24H,3H2,1-2H3 |
InChI Key |
ZPRGZCDOVOUNJZ-UHFFFAOYSA-N |
Canonical SMILES |
CCS(=O)(=O)C1=CC(=C(C=C1)O)N=NC2C(=NN(C2=O)C3=CC(=CC=C3)Cl)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


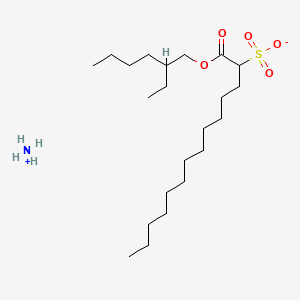
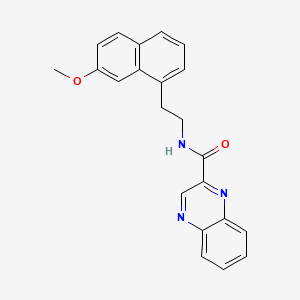
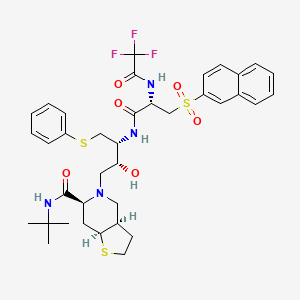
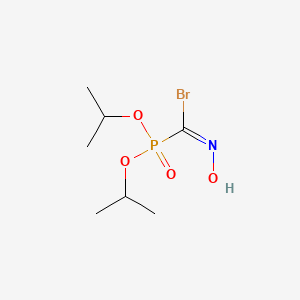
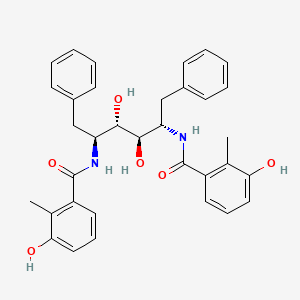
![3,5-difluoro-N-[(2S,3R)-2-(pyridin-3-ylmethyl)-1-azabicyclo[2.2.2]octan-3-yl]benzamide;hydrochloride](/img/structure/B12765064.png)
